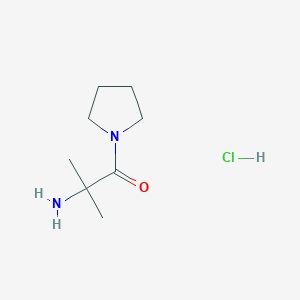
2-Amino-N-(tert-Butyl)-3-Phenylpropanamid-Hydrochlorid
Übersicht
Beschreibung
2-Amino-N-(tert-butyl)-3-phenylpropanamide hydrochloride, or 2-Amino-N-Boc-3-phenylpropanamide hydrochloride, is an organic compound that is used in a variety of chemical reactions and laboratory experiments. It is a white crystalline solid that is soluble in water and alcohols. It is an important reagent for the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. In addition, it has been used in the synthesis of complex molecules and the development of new drugs.
Wissenschaftliche Forschungsanwendungen
Proteomikforschung
Diese Verbindung wird in der Proteomik eingesetzt, der groß angelegten Untersuchung von Proteinen, insbesondere ihrer Strukturen und Funktionen. Sie dient als Reagenz bei der Identifizierung und Quantifizierung von Proteinen und ihren Modifikationen und spielt eine entscheidende Rolle für das Verständnis des Proteoms eines Organismus .
Wirkmechanismus
2-Amino-N-Boc-3-phenylpropanamide hydrochloride is an organic compound that acts as a nucleophile in chemical reactions. It is capable of reacting with electrophiles, such as carbonyl compounds, to form covalent bonds. This reaction is typically reversible and can be used to synthesize a variety of organic compounds.
Biochemical and Physiological Effects
2-Amino-N-Boc-3-phenylpropanamide hydrochloride is an organic compound that is not known to have any biochemical or physiological effects. It is not known to be toxic or cause any adverse effects in humans.
Vorteile Und Einschränkungen Für Laborexperimente
2-Amino-N-Boc-3-phenylpropanamide hydrochloride has several advantages and limitations when used in laboratory experiments. One advantage is that it is a versatile reagent that can be used in a variety of chemical reactions. Additionally, it is relatively stable and has a low toxicity. However, it is also limited by its low solubility in water, which can make it difficult to use in certain types of experiments.
Zukünftige Richtungen
The use of 2-Amino-N-Boc-3-phenylpropanamide hydrochloride in scientific research is expected to continue to grow in the future. It has been used in the synthesis of a variety of organic compounds and has potential applications in the development of new drugs. Additionally, it could be used in the study of enzyme kinetics and protein-ligand interactions. It could also be used in the synthesis of complex molecules and the development of new materials. Finally, it could be used in the development of new catalysts for chemical reactions.
Eigenschaften
IUPAC Name |
2-amino-N-tert-butyl-3-phenylpropanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O.ClH/c1-13(2,3)15-12(16)11(14)9-10-7-5-4-6-8-10;/h4-8,11H,9,14H2,1-3H3,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NERLZPPPBKRZDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C(CC1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![6-amino-N-[(3-bromophenyl)methyl]pyridine-3-sulfonamide](/img/structure/B1527437.png)



![(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine](/img/structure/B1527441.png)